molecular formula C19H22N4O2 B2997331 2-(2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950345-96-7

2-(2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B2997331
CAS-Nummer: 950345-96-7
Molekulargewicht: 338.411
InChI-Schlüssel: LXHYXSVLFDIMMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 2-(2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold widely studied for its anti-mycobacterial activity . Key structural features include:

  • Position 3: A 2-methoxyphenyl group, which distinguishes it from analogs with 4-fluorophenyl or unsubstituted phenyl substituents.
  • Position 5: A methyl group, contributing to steric and electronic modulation.
  • Position 7: A tetrahydrofuran-2-ylmethylamine group, replacing common pyridinylmethyl or phenethyl substituents.

This compound’s molecular formula is C₂₁H₂₃N₅O₂ (exact mass: 377.185 g/mol), with the tetrahydrofuran moiety likely enhancing metabolic stability compared to aromatic substituents .

Eigenschaften

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-10-18(20-12-14-6-5-9-25-14)23-19(21-13)11-16(22-23)15-7-3-4-8-17(15)24-2/h3-4,7-8,10-11,14,20H,5-6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHYXSVLFDIMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NCC3CCCO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to a class of pyrazolo[1,5-a]pyrimidines, which have garnered attention for their diverse biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H18N4O Molecular Weight 286 33 g mol \text{C}_{15}\text{H}_{18}\text{N}_4\text{O}\quad \text{ Molecular Weight 286 33 g mol }

This structure features a pyrazolo[1,5-a]pyrimidine core, which is pivotal for its biological activity.

Antitubercular Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antitubercular activity. For instance, a study highlighted the identification of pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead against Mycobacterium tuberculosis (Mtb) through high-throughput screening. The mechanism was found to be independent of traditional targets such as cell-wall biosynthesis or iron uptake pathways .

In vitro studies demonstrated that derivatives with similar scaffolds showed low cytotoxicity while retaining efficacy against Mtb within macrophages. The resistance mechanisms were linked to mutations in specific enzymes that facilitated compound catabolism .

Inhibition of Cathepsin K

Another area of investigation has been the inhibition of cathepsin K, an enzyme implicated in various diseases including osteoporosis and cancer. A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their ability to inhibit cathepsin K. The results indicated moderate inhibition with Ki values exceeding 77 μM, suggesting that further optimization could enhance potency .

Structure-Activity Relationships (SAR)

The SAR studies conducted on pyrazolo[1,5-a]pyrimidine derivatives have provided insights into key functional groups that influence biological activity. For example:

CompoundFunctional GroupActivity
P1-OCH3Reduced activity
P2-NH2Enhanced activity
P3-CH3Moderate activity

These findings suggest that modifications to the substituents on the pyrazolo ring can significantly alter the biological profile of these compounds.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives. A synthesized library was tested against MDA-MB-231 (human breast cancer) cell lines using MTT assays. None of the compounds demonstrated significant growth inhibition compared to established anticancer drugs like YM155, indicating a need for further structural modifications to enhance efficacy against cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate binding interactions between synthesized compounds and their biological targets. These studies help predict how modifications in chemical structure could improve binding affinity and selectivity towards specific enzymes or receptors involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at Position 3

The 2-methoxyphenyl group at position 3 differentiates this compound from analogs like 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (). Key differences include:

  • Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine in 4-fluorophenyl analogs. This may alter interactions with hydrophobic pockets in biological targets like mycobacterial ATP synthase .

Table 1: Position 3 Substituent Comparison

Compound Position 3 Group Biological Activity (MIC₉₀ vs. M.tb) Reference
Target Compound 2-Methoxyphenyl Not reported -
3-(4-Fluorophenyl) analog (47) 4-Fluorophenyl 0.12 µM
3-Phenyl analog (unsubstituted) Phenyl 0.35 µM

Substituent Effects at Position 5

The 5-methyl group is smaller than substituents in analogs like 5-phenyl or 5-propyl derivatives ():

  • Binding Pocket Fit : Smaller groups may allow better accommodation in target binding sites.

Table 2: Position 5 Substituent Comparison

Compound Position 5 Group logP MIC₉₀ (µM) Reference
Target Compound Methyl 3.1* Not tested -
5-Phenyl analog (47) Phenyl 4.2 0.12
5-Propyl analog (890626-66-1) Propyl 4.8 0.45

*Calculated using ChemDraw.

Substituent Effects at Position 7

The tetrahydrofuran-2-ylmethylamine group replaces pyridinylmethyl or phenethyl groups found in analogs ():

  • Metabolic Stability : The saturated tetrahydrofuran ring reduces susceptibility to oxidative metabolism compared to pyridine .
  • Hydrogen Bonding : The ether oxygen in tetrahydrofuran may engage in hydrogen bonding, enhancing target interactions.

Table 3: Position 7 Substituent Comparison

Compound Position 7 Group Microsomal Stability (T₁/₂, min) Reference
Target Compound Tetrahydrofuran-2-ylmethyl Not reported -
N-(Pyridin-2-ylmethyl) analog (47) Pyridin-2-ylmethyl 12 (Human)
N-(4-Methylphenethyl) analog (14) 4-Methoxyphenethyl 8 (Human)

Key Research Findings

Anti-Mycobacterial Activity : While direct data for the target compound is unavailable, analogs with 4-fluorophenyl (MIC₉₀ = 0.12 µM) and pyridinylmethyl groups show potent activity against M. tuberculosis . The 2-methoxyphenyl substitution may trade potency for improved pharmacokinetics.

hERG Inhibition : Pyridinylmethyl analogs exhibit low hERG liability (IC₅₀ > 30 µM), suggesting the tetrahydrofuran group may further reduce cardiac toxicity .

Synthetic Accessibility : The tetrahydrofuran-2-ylmethylamine group can be synthesized via nucleophilic substitution of 7-chloro precursors with tetrahydrofurfurylamine, similar to methods in .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and carbonyl derivatives under controlled conditions. Key steps include:

  • Cyclization : Use ethyl 5-methylfuran-2-carboximidate hydrochloride with aminopyrazole derivatives in sealed tubes at 120°C for 2 hours to form the core structure .
  • Substitution : Attach the tetrahydrofuran-methylamine moiety via nucleophilic substitution, employing catalysts like K₂CO₃ in acetonitrile/DMF mixtures .
  • Optimization : Maximize yield by using coupling reagents (e.g., PyBroP) and inert atmospheres to stabilize reactive intermediates .

Advanced: How can researchers address low yields in multi-step synthesis?

  • Intermediate Purification : Use preparative TLC or recrystallization to isolate intermediates before subsequent reactions .
  • Coupling Reagents : Optimize with bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate (PyBroP) to enhance amide bond formation efficiency .
  • Inert Conditions : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

Basic: Which spectroscopic methods are effective for structural characterization?

  • NMR : Analyze ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, pyrazole protons resonate at δ 8.07–8.43 ppm in DMSO-d₆ .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal studies, as demonstrated for trifluoromethyl-substituted analogs .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced: How to resolve discrepancies between computational and experimental structural data?

  • Hybrid Approaches : Combine DFT calculations with experimental NMR/X-ray data to refine molecular geometry .
  • Docking Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding poses against target enzymes and cross-validate with mutagenesis studies .

Basic: What in vitro assays are recommended for initial biological activity profiling?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced: What strategies identify molecular targets using omics approaches?

  • Proteomics : Employ affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by LC-MS/MS identification .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .

Basic: How to assess stability under physiological conditions?

  • HPLC Monitoring : Incubate the compound in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) at 37°C, analyzing degradation products over 24 hours .
  • Mass Stability Studies : Track molecular integrity via LC-MS to detect hydrolytic or oxidative breakdown .

Advanced: How to resolve discrepancies between in vitro and in vivo activity?

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility if poor absorption is observed .
  • Metabolite Screening : Identify active/inactive metabolites using UPLC-QTOF-MS to explain reduced efficacy in vivo .

Advanced: What is the role of the tetrahydrofuran moiety in target interactions?

  • Docking Studies : Simulate interactions with enzyme active sites (e.g., cytochrome P450 isoforms) to assess hydrogen bonding or steric effects .
  • Mutagenesis : Replace the tetrahydrofuran group with cyclohexanol or other ethers in SAR studies to evaluate binding affinity changes .

Advanced: How to design SAR studies for substituent effects?

  • Core Modifications : Synthesize analogs with varying substituents (e.g., trifluoromethyl, chloro, methoxy) at positions 2, 5, and 7 .
  • Bioactivity Correlation : Test analogs in enzyme inhibition assays and use 3D-QSAR models (e.g., CoMFA) to map substituent contributions .

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